molecular formula C21H23FN4O B4310168 3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE

3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE

Cat. No.: B4310168
M. Wt: 366.4 g/mol
InChI Key: HSLZVLHDXGVZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with a suitable leaving group on the indole core.

    Formation of the Hydrazone: The final step involves the reaction of the indole-2,3-dione with 2-fluorophenylhydrazine to form the hydrazone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the indole or piperidine moieties.

Scientific Research Applications

3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylic acid
  • 1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione
  • 1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-acetic acid

Uniqueness

3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE is unique due to the presence of the 2-fluorophenylhydrazone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

3-[(2-fluorophenyl)diazenyl]-1-[(4-methylpiperidin-1-yl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-10-12-25(13-11-15)14-26-19-9-5-2-6-16(19)20(21(26)27)24-23-18-8-4-3-7-17(18)22/h2-9,15,27H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLZVLHDXGVZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE
Reactant of Route 2
3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE
Reactant of Route 3
3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE
Reactant of Route 4
3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE
Reactant of Route 5
3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE
Reactant of Route 6
3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE

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